Ethyl serinate
Overview
Description
Ethyl serinate, also known as ethyl 2-amino-3-hydroxypropanoate, is an ester derivative of serine, an amino acid. This compound is characterized by its ethyl ester functional group, which is formed by the esterification of the carboxyl group of serine with ethanol. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl serinate can be synthesized through the esterification of serine with ethanol. The process typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of serine to this compound. The general reaction is as follows:
Serine+EthanolH2SO4Ethyl Serinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield amino alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation reactions.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of amino alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Ethyl serinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of cosmetics and personal care products due to its conditioning properties.
Mechanism of Action
The mechanism of action of ethyl serinate involves its interaction with various molecular targets and pathways. In biological systems, this compound can be hydrolyzed to release serine, which then participates in metabolic processes such as protein synthesis and neurotransmitter production. The ester functional group of this compound allows it to act as a prodrug, enhancing the bioavailability of serine.
Comparison with Similar Compounds
Ethyl serinate can be compared with other ester derivatives of amino acids, such as mthis compound and propyl serinate. While all these compounds share similar structural features, this compound is unique due to its specific ester group, which influences its reactivity and applications. Other similar compounds include:
Mthis compound: An ester derivative of serine with a methyl group.
Propyl serinate: An ester derivative of serine with a propyl group.
This compound stands out due to its optimal balance of reactivity and stability, making it a preferred choice in various applications.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCXXDSWWDWUHS-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194102 | |
Record name | Ethyl serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4117-31-1 | |
Record name | Ethyl serinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL SERINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX1IU843K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of L-(+)-tartaric acid in the synthesis of D-p-methylsulfone phenyl ethyl serinate?
A: L-(+)-tartaric acid plays a crucial role as a chiral resolving agent in the synthesis of D-p-methylsulfone phenyl this compound. This means it helps separate the desired enantiomer (D-form) from a mixture of D- and L-forms. A novel method utilizing an organic solvent instead of traditional water-based methods has been developed for recovering and reusing L-(+)-tartaric acid from the production process []. This method avoids side reactions, leading to higher purity and specific rotation of the final product comparable to the starting material [].
Q2: Can you describe a more efficient synthetic route for D-threo-2-(dichloromethyl)-4,5-dihydro-5-(p-(methylsulfonyl) phenyl)-4-oxazole methanol using D-p-methylsulfone phenyl this compound?
A: Yes, a streamlined method for synthesizing D-threo-2-(dichloromethyl)-4,5-dihydro-5-(p-(methylsulfonyl) phenyl)-4-oxazole methanol, a key intermediate in florfenicol production, uses D-p-methylsulfone phenyl this compound as a starting material []. This method involves reduction with potassium borohydride followed by cyclization with dichloroacetonitrile in the presence of a catalyst []. This approach boasts fewer steps, simplified operation, and lower cost compared to previous methods [].
Q3: What are the advantages of using D-p-methylsulfone phenyl this compound in the production of florfenicol compared to other methods?
A: Utilizing D-p-methylsulfone phenyl this compound in florfenicol production, specifically by reduction with potassium borohydride followed by dichloroacetonitrile cyclization, Ishikawa reagent fluorination, and hydrolysis, offers several benefits []. This route avoids the production of malodorous oxazoline, a common byproduct in other synthetic pathways []. Furthermore, it eliminates the need for methyl (dichloroacetate), contributing to a lower overall production cost, particularly at larger scales [].
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